molecular formula C8H14N2 B7807706 1-(But-3-yn-1-yl)piperazine

1-(But-3-yn-1-yl)piperazine

Cat. No. B7807706
M. Wt: 138.21 g/mol
InChI Key: ZWKWOOLQWOHHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(But-3-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(But-3-yn-1-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(But-3-yn-1-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Receptor Interaction

  • Substituted piperazines, including structures similar to 1-(But-3-yn-1-yl)piperazine, have shown affinity to dopamine binding sites in rat corpus striatum membranes. These compounds displayed significant potency in displacing dopamine from its binding sites, suggesting potential dopaminergic activity (P. V. D. Zee & W. Hespe, 1985).

Antimycobacterial Properties

  • Piperazine-thiosemicarbazone hybrids, structurally related to 1-(But-3-yn-1-yl)piperazine, demonstrated potent in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting low toxicity profiles. This indicates a potential role in antimycobacterial therapies (A. Jallapally et al., 2014).

Antifungal Activity

  • Certain piperazine derivatives have exhibited significant antifungal activity against various fungal cultures, suggesting their potential use in antifungal treatments (R. Upadhayaya et al., 2004).

Pharmaceutical Core Structure

  • Piperazine derivatives, including those with but-3-yn-1-yl substituents, have been explored for their pharmaceutical properties. Their unique chemistry and potential as pharmacologically useful cores make them subjects of interest in drug development (Ashwini Gumireddy et al., 2021).

Antitumor Activity

  • A series of triazine derivatives bearing piperazine amide moieties have shown potential anticancer activities, suggesting the relevance of piperazine structures in cancer treatment research (L. Yurttaş et al., 2014).

Antibacterial and Anthelmintic Activity

  • Piperazine derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities, displaying varied levels of efficacy. This highlights their potential in antibacterial and anthelmintic therapies (C. Sanjeevarayappa et al., 2015).

Neuroprotective Potential

  • Piperazine derivatives have shown promise as neuroprotective agents, potentially useful in the treatment of neurological diseases like Alzheimer's (L. Lecanu et al., 2010).

Broad Pharmaceutical Applications

  • Piperazine, as a core structure, features in a wide range of drugs with diverse therapeutic uses, from CNS agents to anticancer and anti-inflammatory drugs. The flexibility of the piperazine scaffold allows for significant variation in medicinal potential (A. Rathi et al., 2016).

properties

IUPAC Name

1-but-3-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-3-6-10-7-4-9-5-8-10/h1,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWOOLQWOHHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-yn-1-yl)piperazine

Synthesis routes and methods I

Procedure details

A solution of but-3-ynyl 4-methylbenzenesulfonate (2.0 mL) and piperazine (2.0 g) in EtOH (6 mL) was heated to reflux for 30 min. The mixture was concentrated, diluted with NaOH 2 M (8 mL) and extracted with Et2O (50 mL). Evaporation of the organic layer gave a 2:1 mixture of mono and bis-alkylated piperazine (450 mg) which was discarded. The aqueous layer was further extracted with DCM (100 mL) to give of 1-(but-3-ynyl)piperazine (640 mg).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
mono and bis-alkylated piperazine
Quantity
450 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 23 (1.02 g, 5.47 mmol) triethylamine (762 μL, 5.47 mmol) and NaI (23 mg, 0.153 mmol) in DMSO but-3-ynyl mesylate (810 mg, 5.47 mmol) is dropwise added. The mixture is heated at 50° C. overnight, then water is added. The aqueous phase is treated with Et2O, and the organic phase is washed with brine, and dried over sodium sulfate. After solvent evaporation, 4-but-3-ynyl-piperazine-1-carboxylic acid t-butyl ester (24) (1.10 g, 4.62 mmol, 84%) is obtained as a yellow oil. 1H NMR (CDCl3, 200 MHz) δ 3.38 (t, J=4.8 Hz, 4H), 2.55 (m, 2H), 2.41-2.28 (m, 6H), 1.94 (t, J=2.6 Hz, 1H), 1.40 (s, 9H) ppm; 13C NMR (CDCl3, 50 MHz) δ 154.3 (s), 82.3 (s), 79.5 (s), 69.1 (d), 56.9 (t), 52.6 (t), 43.5 (t), 28.4 (q), 16.7 (t) ppm. Compound 24 (1.10 g, 4.62 mmol) is left reacting for 16 h in the presence of a 1:1 mixture of CH2Cl2/TFA (2 mL/mmol). After solvent evaporation, the residue is taken up in MeOH, and eluted through a column containing Amberlyst A-21, thus giving pure 1-but-3-ynyl-piperazine (25) (606 mg, 4.39 mmol) in 95% yield. 1H NMR (CDCl3, 200 MHz) δ 6.98 (br, 1H), 3.06-3.01 (m, 4H), 2.62-2.55 (m, 6H), 2.38-2.29 (m, 2H), 1.96 (t, J=2.6 Hz, 1H) ppm; 13C NMR (CDCl3, 50 MHz) δ 82.1 (s), 69.4 (d), 56.6 (t), 50.6 (t), 44.1 (t), 16.8 (t). MS m/z 138 (M+, 7), 99 (100), 70 (48), 56 (98) ppm. To a solution of N,N′-di-Boc-N″-trifluoromethanesulfonylguanidine (1.52 g, 3.88 mmol) in anhydrous CH2Cl2 (18 mL) triethylamine (595 μL, 4.27 mmol) and 25 (590 mg, 4.27 mmol) are added. The mixture is left reacting for 16 h at room temperature, and then the solvent is evaporated. The residue is taken up in EtOAc and treated with a saturated aqueous NaHCO3 solution and brine. Crude product is purified by flash chromatography (CH2Cl2-MeOH 12:1, Rf=0.50), giving pure 5 as a white solid (1.10 g, 2.25 mmol) in 58% yield. 1H NMR (CDCl3, 200 MHz) δ 3.58 (m, 4H), 2.63-2.51 (m, 6H), 2.39-2.33 (m, 2H), 1.96 (t, J=2.6 Hz, 1H) ppm; 13C NMR (CDCl3, 50 MHz) δ 154.7 (s), 151.2 (s), 115.9 (s), 85.9 (s), 82.3 (s), 69.2 (d), 56.6 (t), 52.3 (t), 46.7 (t), 28.0 (q), 27.8 (q), 16.8 (t); MS m/z 380 (M+, 0.11), 160 (17), 121 (79), 57 (100) ppm.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
CH2Cl2 TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.